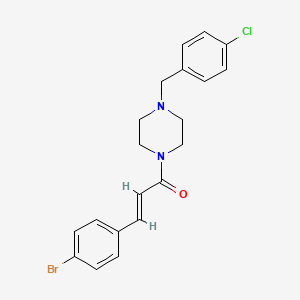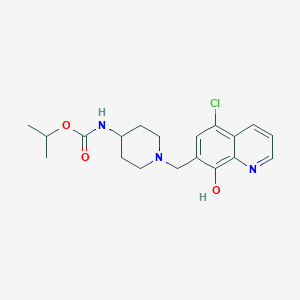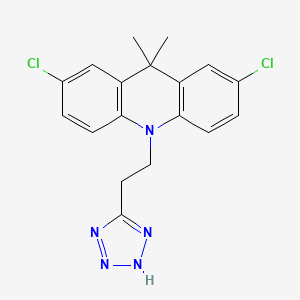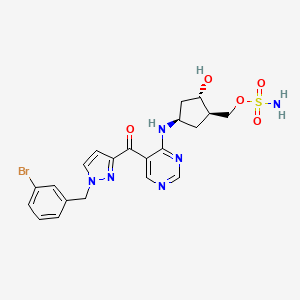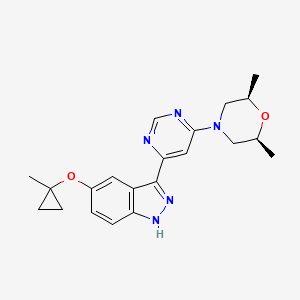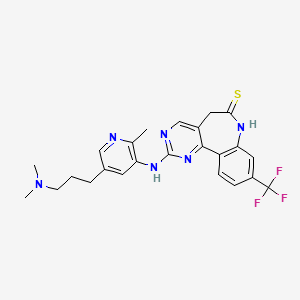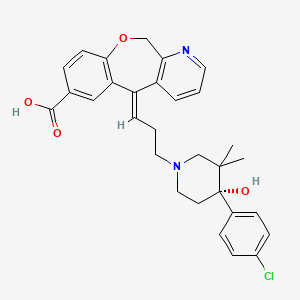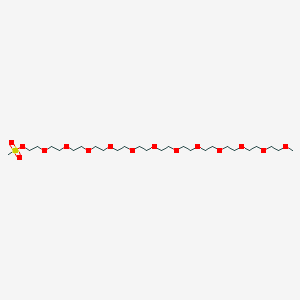
间-PEG13-Ms
描述
m-PEG13-Ms, also known as methoxy polyethylene glycol 13 mesylate, is a polyethylene glycol derivative containing a mesyl group. The mesyl group is a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases the water solubility of compounds in aqueous media .
科学研究应用
m-PEG13-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants.
作用机制
Target of Action
m-PEG13-Ms is a PEG linker containing a mesyl group . The primary target of m-PEG13-Ms is the mesyl group, which is a good leaving group for nucleophilic substitution reactions . This property allows m-PEG13-Ms to interact with various compounds and increase their water solubility .
Mode of Action
The mode of action of m-PEG13-Ms involves its interaction with its targets through nucleophilic substitution reactions . The mesyl group in m-PEG13-Ms acts as a leaving group, facilitating the reaction and forming a new bond with the nucleophile . This interaction results in the formation of a new compound with increased water solubility .
Biochemical Pathways
m-PEG13-Ms has been found to be involved in the regulation of inflammatory responses. For instance, Peg13, a long non-coding RNA, has been shown to mitigate the inflammatory response by reducing the release of proinflammatory cytokines HMGB1 and IL-6 in sepsis . It does this by acting as a sponge for miR-20a-5p, thereby increasing the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .
Pharmacokinetics
The pharmacokinetic properties of m-PEG13-Ms are largely determined by its PEG linker. The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . This property can enhance the bioavailability of the compound by improving its solubility and distribution in the body .
Result of Action
The result of m-PEG13-Ms action is the modulation of the inflammatory response. By sponging miR-20a-5p and upregulating XIAP, Peg13 reduces the release of proinflammatory cytokines HMGB1 and IL-6 . This anti-inflammatory action can be beneficial in conditions like sepsis, where controlling inflammation is crucial .
Action Environment
The action of m-PEG13-Ms can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of nucleophilic substitution reactions involving the mesyl group . Furthermore, the presence of other compounds in the environment can also influence the action of m-PEG13-Ms, as they may compete with the compound for the same targets .
生化分析
Biochemical Properties
m-PEG13-Ms plays a crucial role in biochemical reactions due to its mesyl group. This group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions . The hydrophilic PEG spacer in m-PEG13-Ms increases the water solubility of compounds in aqueous media .
Molecular Mechanism
The molecular mechanism of action of m-PEG13-Ms is primarily through its mesyl group, which can undergo nucleophilic substitution reactions with thiol and amino groups . This allows m-PEG13-Ms to bind to various biomolecules, potentially influencing their function and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of m-PEG13-Ms follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .
化学反应分析
Types of Reactions
m-PEG13-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: While m-PEG13-Ms is not typically involved in oxidation or reduction reactions, the polyethylene glycol backbone can undergo oxidation under harsh conditions.
Major Products
The major products of nucleophilic substitution reactions involving m-PEG13-Ms are the corresponding substituted polyethylene glycol derivatives. For example, reaction with an amine would yield a polyethylene glycol amine derivative .
相似化合物的比较
Similar Compounds
m-PEG12-Ms: A similar compound with one less ethylene glycol unit.
m-PEG14-Ms: A similar compound with one more ethylene glycol unit.
m-PEG13-acid: Contains a terminal carboxylic acid group instead of a mesyl group.
Uniqueness
m-PEG13-Ms is unique due to its specific chain length and the presence of the mesyl group, which provides a balance between hydrophilicity and reactivity. This makes it particularly useful in applications where both solubility and reactivity are important .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPOVWOBYWMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



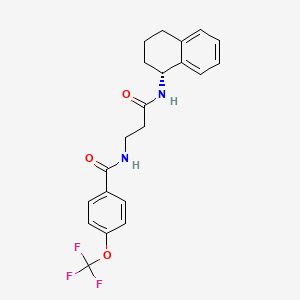
![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)
